molecular formula C16H13FN4O2 B1683785 R 112 (pharMaceutical) CAS No. 575474-82-7

R 112 (pharMaceutical)

Cat. No. B1683785
CAS RN: 575474-82-7
M. Wt: 312.30 g/mol
InChI Key: TVKGTSHBQZEFEE-UHFFFAOYSA-N
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Description

R112, also known as tetrachloro-1,2-difluoroethane, is a chlorofluorocarbon compound with the chemical formula C2Cl4F2. It is a clear liquid or white solid at room temperature and is known for its stability and non-flammability. R112 has been used in various industrial applications, particularly as a refrigerant and a solvent.

Scientific Research Applications

R112 has several scientific research applications, including:

Safety and Hazards

The safety data sheet for R 112 suggests that it should be handled in a well-ventilated place, avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It also advises the use of personal protective equipment and chemical impermeable gloves .

Mechanism of Action

R112 exerts its effects primarily through its interaction with various molecular targets. In the context of allergic rhinitis, R112 inhibits spleen tyrosine kinase (Syk), an enzyme involved in immunoglobulin E (IgE) signaling in mast cells. By inhibiting Syk, R112 prevents the downstream inflammatory reactions responsible for the clinical symptoms of allergic rhinitis . This inhibition is ATP-competitive and reversible, making R112 a potent and rapid-acting inhibitor .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

R112 can be synthesized through the reaction of hydrogen fluoride with hexachloroethane or tetrachloroethane in the presence of an aluminum fluoride catalyst. The reaction is carried out at a temperature of approximately 400°C. The presence of additional metals such as iron, nickel, and chromium in the catalyst can increase the yield of the desired isomer to 98% .

Industrial Production Methods

In industrial settings, R112 is often produced as a mixture with other hydrochlorofluorocarbons. One common method involves the reaction of trichloroethylene with anhydrous hydrogen fluoride under the influence of an electric current. This process allows for the efficient production of R112 along with other related compounds .

Chemical Reactions Analysis

Types of Reactions

R112 undergoes several types of chemical reactions, including:

    Substitution Reactions: R112 can react with various nucleophiles, leading to the substitution of chlorine or fluorine atoms.

    Oxidation and Reduction Reactions: Although R112 is relatively stable, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, ammonia, and amines. These reactions typically occur under mild conditions.

    Oxidation and Reduction Reactions: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to induce these reactions.

Major Products Formed

    Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with hydroxide ions can produce tetrachloro-1,2-difluoroethanol.

    Oxidation and Reduction Reactions: These reactions can lead to the formation of various chlorinated and fluorinated organic compounds.

Comparison with Similar Compounds

Similar Compounds

    Tetrachloro-1,2-difluoroethane (CFC-112a): An isomer of R112 with similar properties but different structural arrangement.

    Trichlorotrifluoroethane (CFC-113): Another chlorofluorocarbon with similar applications but different chemical properties.

    Dichlorodifluoromethane (CFC-12): A widely used refrigerant with similar stability and non-flammability.

Uniqueness of R112

R112 stands out due to its high stability and non-flammability, making it suitable for a wide range of industrial applications. Its ability to inhibit spleen tyrosine kinase also makes it unique in the context of allergic rhinitis treatment, offering a novel mechanism of action compared to other chlorofluorocarbons .

properties

IUPAC Name

3-[[5-fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2/c17-14-9-18-16(20-11-4-2-6-13(23)8-11)21-15(14)19-10-3-1-5-12(22)7-10/h1-9,22-23H,(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKGTSHBQZEFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=NC(=NC=C2F)NC3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

575474-82-7
Record name R-112
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0575474827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-112
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7W5AL9KHB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 2,4-dichloro-5-fluoropyrimidine (0.0167 g, 0.1 mmol) and 3-aminophenol (0.033 g, 0.3 mmol) in MeOH: H2O (1.8:0.2 mL; v/v) was shaken in a sealed tube at 100° C. for 24 h (or 80° C. for 3 days), cooled to room temperature, diluted with water (15 mL), acidified with 2N HCl (pH>2). Upon saturation with sodium chloride it was extracted with ethyl acetate (3×20 mL), dried over anhydrous sodium sulfate and solvent was removed. The resulting residue was filtered through a pad of silica gel (200–400 mesh) using CH2Cl2->1>10% MeOH in CH2Cl2 to obtain the desired N2,N4-bis(3-hydroxyphenyl)-5-fluoro-2,4-pyrimidinediamine (R921218). If the reaction scale is large enough, solid of the resulting product can be isolated by filtration. 1H NMR (CDCl3): δ 7.73 (d, 1H, J=5.1 Hz), 7.12–6.90 (m, 6H), 6.64 (dd, 1H, J=1.8 and 8.1 Hz), 6.53 (dd, 1H, J=1.2 and 5.7 Hz); LCMS: ret. time: 16.12 min.; purity: 100%; MS (m/e): 313 (MH+).
Quantity
0.0167 g
Type
reactant
Reaction Step One
Quantity
0.033 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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